molecular formula C18H22ClNO2 B1385502 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline CAS No. 1040685-37-7

5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline

Cat. No. B1385502
CAS RN: 1040685-37-7
M. Wt: 319.8 g/mol
InChI Key: MWDMCYPGYSEKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline is an organic compound used in various scientific experiments. It has a molecular formula of C18H22ClNO2 and a molecular weight of 319.83 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCOCCOC1=CC=CC(=C1)CNC2=C(C=CC(=C2)Cl)C . This notation provides a way to represent the structure using ASCII strings, where each character represents atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 319.83 g/mol . It is intended for research use only, not for diagnostic or therapeutic use . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

  • Metabolism in Rat Liver Microsomes : A study by Boeren et al. (1992) examined the rat liver microsomal metabolism of halogenated 4-methylanilines, which are structurally related to 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline. They found that these compounds undergo side-chain C-hydroxylation and N-hydroxylation, but aromatic ring hydroxylation was not a major reaction pathway. This indicates potential metabolic pathways for similar compounds (Boeren et al., 1992).

  • Potential Neuroleptic Activity : Research by Iwanami et al. (1981) on benzamides, which are closely related to the chemical , revealed that these compounds have inhibitory effects on stereotyped behavior in rats, suggesting potential neuroleptic properties. This could imply similar applications for this compound (Iwanami et al., 1981).

  • Inhibitor of Leukotriene Biosynthesis : A study on L-656,224, a structurally related compound, by Belanger et al. (1987), found it to be a potent inhibitor of leukotriene biosynthesis. This suggests potential applications of this compound in treating conditions like asthma and peripheral pain (Belanger et al., 1987).

  • Synthesis and Reactivity Studies : Bowie et al. (1986) investigated the synthesis and reactivity of related chloro-methylaniline compounds. Their findings can provide insights into the chemical behavior and potential applications of this compound in synthetic chemistry (Bowie et al., 1986).

  • Potential Antiretroviral Activity : Hocková et al. (2003) conducted research on pyrimidine derivatives that showed marked inhibition of retrovirus replication. Given the structural similarities, this compound could have similar applications in antiretroviral therapy (Hocková et al., 2003).

  • β-Amyloid Aggregation Inhibition : Choi et al. (2003) synthesized a benzofuran compound that inhibits β-amyloid aggregation, which is a key factor in Alzheimer’s disease. This suggests potential applications of this compound in Alzheimer’s research and therapy (Choi et al., 2003).

  • Sulfonamide Synthesis and Antibacterial Activity : Research by Aziz‐ur‐Rehman et al. (2013) on the synthesis and antibacterial activity of sulfonamides provides insight into the potential of related compounds, like this compound, in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2013).

  • Macromolecular Binding and Metabolism in Carcinogens : A study by Hill et al. (1979) on 4-chloro-2-methylaniline, a structurally similar compound, examined its macromolecular binding and metabolism. This research can provide insights into the potential toxicological and pharmacokinetic properties of this compound (Hill et al., 1979).

Safety and Hazards

The safety information for this compound indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335, and precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

5-chloro-N-[[3-(2-ethoxyethoxy)phenyl]methyl]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-3-21-9-10-22-17-6-4-5-15(11-17)13-20-18-12-16(19)8-7-14(18)2/h4-8,11-12,20H,3,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDMCYPGYSEKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)CNC2=C(C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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